REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[CH:3][CH:2]=1>C(O)(=O)C.CO>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH2:3][CH2:2]1.[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C#CCCCCO
|
Name
|
oxide
|
Quantity
|
0.612 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite cartridge
|
Type
|
WASH
|
Details
|
washed through with acetic acid
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark brown oil
|
Type
|
CUSTOM
|
Details
|
for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite cartridge
|
Type
|
WASH
|
Details
|
washed through with acetic acid
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark brown oil
|
Type
|
WASH
|
Details
|
eluted on aminopropyl (NH2) 70 g
|
Type
|
CUSTOM
|
Details
|
The solvent evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)CCCCCCO
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C#CCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 249.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[CH:3][CH:2]=1>C(O)(=O)C.CO>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH2:3][CH2:2]1.[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C#CCCCCO
|
Name
|
oxide
|
Quantity
|
0.612 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite cartridge
|
Type
|
WASH
|
Details
|
washed through with acetic acid
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark brown oil
|
Type
|
CUSTOM
|
Details
|
for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite cartridge
|
Type
|
WASH
|
Details
|
washed through with acetic acid
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark brown oil
|
Type
|
WASH
|
Details
|
eluted on aminopropyl (NH2) 70 g
|
Type
|
CUSTOM
|
Details
|
The solvent evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)CCCCCCO
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C#CCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 249.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |